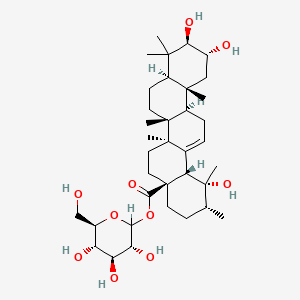

(+)-Rosamultin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-Rosamultin is a natural product found in Pimpinella saxifraga and Pimpinella major with data available.

Applications De Recherche Scientifique

Cardioprotective Effects : Rosamultin has shown protective effects against H2O2-induced oxidative stress and apoptosis in H9c2 cardiomyocytes. It enhances cell viability, reduces the release of LDH and CK, and modulates the expression of several proteins involved in apoptosis. This suggests potential applications in treating oxidative stress-related cardiac injury (Zhang et al., 2018).

Bone Health : A study demonstrated the protective effects of rosamultin on bone damage induced by acute hypobaric hypoxia. It appears to regulate the expression of sclerostin and activate the Wnt/β-catenin signaling pathway, suggesting potential applications in treating bone injuries related to hypoxia (Wang et al., 2020).

Renal Protection : Rosamultin has been found to exhibit nephroprotective and antioxidant activity, particularly in the context of cisplatin-induced acute renal injury. It modulates various proteins and pathways involved in oxidative stress, suggesting its potential as a protective agent against nephrotoxicity (He et al., 2021).

Vascular Endothelial Cell Protection : Research indicates that rosamultin can prevent hypoxia-induced apoptosis in vascular endothelial cells by activating specific signaling pathways. This suggests its potential use in treating vascular complications associated with hypoxia (Shi et al., 2020).

Anti-HIV Activity : Rosamultin isolated from the root of Rosa rugosa has demonstrated inhibitory effects against HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2005).

Anti-hepatotoxic Effects : Studies have shown that rosamultin has protective effects against hepatotoxicity induced by bromobenzene, indicating its potential use in treating liver injuries (Park et al., 2004).

Antiproliferative and Apoptotic Activity in Cancer Cells : Rosamultic acid, a compound related to rosamultin, has been found to induce apoptosis and cell cycle arrest in human gastric cancer cells, highlighting its potential as an anticancer agent (Sui et al., 2015).

Propriétés

Nom du produit |

(+)-Rosamultin |

|---|---|

Formule moléculaire |

C36H58O10 |

Poids moléculaire |

650.8 g/mol |

Nom IUPAC |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28+,29?,32+,33-,34-,35-,36+/m1/s1 |

Clé InChI |

MLKQAGPAYHTNQQ-FHZCGXLGSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

SMILES canonique |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

rosamultin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)

![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)

![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)

![4-Chlorobenzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester](/img/structure/B1229287.png)

![N-[2-[oxo-(2-phenoxyethylamino)methyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1229289.png)